molecular formula C11H16ClN B2978420 2-(o-Tolyl)pyrrolidine hydrochloride CAS No. 1228878-85-0

2-(o-Tolyl)pyrrolidine hydrochloride

Cat. No.: B2978420
CAS No.: 1228878-85-0
M. Wt: 197.71
InChI Key: HNRKKCHTNWTYLS-UHFFFAOYSA-N
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Description

2-(o-Tolyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with an o-tolyl group. This compound has gained attention in scientific research due to its diverse range of applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)pyrrolidine hydrochloride typically involves the reaction of o-tolylamine with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(o-Tolyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The o-tolyl group may enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-(2-Methylphenyl)pyrrolidine hydrochloride
  • 2-(o-Tolyl)pyrrolidine
  • Pyrrolidine-2,5-dione derivatives

Comparison: 2-(o-Tolyl)pyrrolidine hydrochloride stands out due to its unique combination of the pyrrolidine ring and the o-tolyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKKCHTNWTYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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